![molecular formula C20H21N5O3 B6133875 (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone](/img/structure/B6133875.png)
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone
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Overview
Description
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone is a chemical compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as tetrazoles, which have been shown to have a variety of biological activities. In
Mechanism of Action
The mechanism of action of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone is not fully understood. However, it has been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have activity against cancer cells, possibly through the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone are still being studied. However, it has been shown to have activity against cancer cells, possibly through the induction of apoptosis. It has also been shown to modulate GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone in lab experiments is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It also has activity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone. One area of interest is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. Further studies are needed to fully understand its mechanism of action and to determine its potential as a therapeutic agent. Additionally, its activity against cancer cells makes it a potential candidate for the development of new anti-cancer drugs. Further studies are needed to determine its efficacy and safety in preclinical and clinical trials. Finally, its potential as a chemical probe for studying the function of GABA-A receptors and other biological targets should be explored.
Synthesis Methods
The synthesis of (6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone has been described in the literature. One method involves the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1-(1H-tetrazol-1-yl)acetic acid and 3-piperidinylmethanol in the presence of a base to yield the desired product.
Scientific Research Applications
(6-methoxy-2-naphthyl)[1-(1H-tetrazol-1-ylacetyl)-3-piperidinyl]methanone has been studied for its potential use in scientific research. One area of interest is its potential as a modulator of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. It has also been shown to have activity against cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
properties
IUPAC Name |
1-[3-(6-methoxynaphthalene-2-carbonyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-18-7-6-14-9-16(5-4-15(14)10-18)20(27)17-3-2-8-24(11-17)19(26)12-25-13-21-22-23-25/h4-7,9-10,13,17H,2-3,8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFHRSRTNJUHQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)C(=O)CN4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(6-Methoxynaphthalene-2-carbonyl)piperidin-1-yl]-2-(tetrazol-1-yl)ethanone |
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